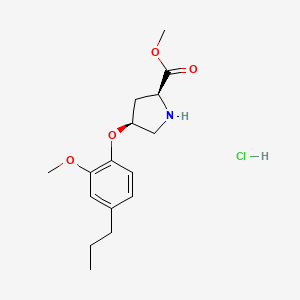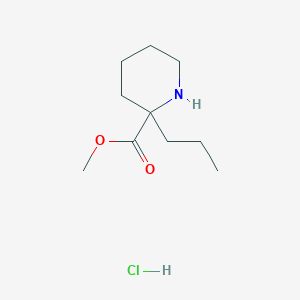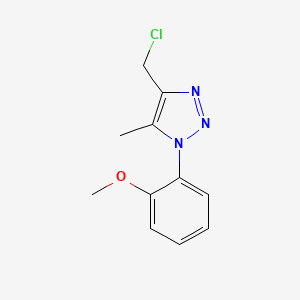![molecular formula C13H8Cl2O2S B1455719 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 20092-54-0](/img/structure/B1455719.png)
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation Studies
- Polychlorinated Dibenzothiophenes (PCDTs) Analysis : Studies on environmental pollutants such as PCDTs have shown that chemical processes similar to those resulting in the formation of polychlorinated dibenzofurans (PCDFs) could be significant sources of environmental contamination. These processes often involve sulfur-containing organic chemicals, which could be relevant to understanding the environmental fate of sulfur-containing compounds like 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (Huntley et al., 1994).
Potential Biological and Pharmacological Activities
- Salicylic Acid Derivatives : Research into derivatives of salicylic acid, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, indicates potential anti-inflammatory, analgesic, and antiplatelet activities. These derivatives are studied for their therapeutic potential, suggesting that compounds with similar structures or functional groups could also possess significant biological activities (Tjahjono et al., 2022).
Pharmacokinetics and Toxicology
- Pharmacokinetic Analysis of Benzoic Acid : A study on benzoic acid, a compound structurally related to 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid, provided insights into its pharmacokinetics across different species, including rats, guinea pigs, and humans. This research could be pertinent for understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds (Hoffman & Hanneman, 2017).
Environmental and Food Safety
- Environmental Fate of Herbicides : Studies on 2,4-D, a widely used herbicide, offer insights into the environmental behavior of chlorophenoxy acids, which share some structural similarities with 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid. These studies highlight the importance of understanding the environmental impact and degradation pathways of such compounds (Islam et al., 2017).
Propiedades
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXGFUFMFJOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)


![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)

amine dihydrochloride](/img/structure/B1455645.png)

![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)


![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)